N-(4-ethoxyphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-(4-ethoxyphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a structurally complex heterocyclic compound featuring:
- A 4H-1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 2.
- A thioether linkage at position 3 of the triazole, connecting to an acetamide moiety.
- A 2-oxobenzo[d]thiazol-3(2H)-ylmethyl group at position 5 of the triazole, introducing fused aromatic and sulfur-containing heterocyclic systems.
Triazole ring formation via cyclization of thiosemicarbazides or hydrazinecarbothioamides under basic conditions .
S-alkylation of the triazole-thiol intermediate with α-haloacetamide derivatives to introduce the thioether-acetamide chain .
Functionalization of the triazole with a pre-synthesized 2-oxobenzo[d]thiazole derivative via nucleophilic substitution or coupling reactions .
The compound’s structural complexity positions it as a candidate for diverse bioactivities, particularly in oncology, given the demonstrated anticancer properties of analogous triazole-thioacetamide derivatives .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[4-(4-methoxyphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4S2/c1-3-36-21-12-8-18(9-13-21)28-25(33)17-37-26-30-29-24(32(26)19-10-14-20(35-2)15-11-19)16-31-22-6-4-5-7-23(22)38-27(31)34/h4-15H,3,16-17H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAHJUMRKJRISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(4-ethoxyphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Structural Overview
- IUPAC Name : this compound
- Molecular Formula : C22H24N4O3S
- Molecular Weight : 424.52 g/mol
The compound features a triazole ring and a thioether linkage, which are known to contribute to various biological activities.
Pharmacological Properties
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anti-inflammatory Activity : Compounds containing thiazole and triazole moieties have shown significant anti-inflammatory effects. For instance, related compounds have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process .
- Antioxidant Activity : The presence of phenolic groups in the structure can enhance antioxidant properties, helping to scavenge free radicals and reduce oxidative stress .
- Antimicrobial Activity : Similar derivatives have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound likely interacts with specific enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.
- Receptor Modulation : It may bind to certain receptors influencing cellular signaling pathways related to inflammation and pain perception.
Study 1: Anti-inflammatory Evaluation
A study evaluated the anti-inflammatory effects of a series of thiazole derivatives, including compounds structurally related to the target compound. Results indicated that these compounds significantly reduced inflammation markers in animal models when administered at doses of 50 mg/kg .
Study 2: Antioxidant Assessment
Another research effort focused on the antioxidant capabilities of similar compounds. The study found that certain derivatives exhibited high radical scavenging activity, which was attributed to their structural features that enhance electron donation capabilities .
Study 3: Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction between this compound and COX enzymes. The docking scores suggested strong binding affinity, supporting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Triazole-Thioacetamide Derivatives
- Target Compound : Likely synthesized via cyclocondensation of hydrazinecarbothioamides followed by S-alkylation, as seen in analogous 1,2,4-triazole systems .
- Compound 7b (): Synthesized from thioamide and hydrazonoyl chlorides, yielding IC50 = 1.61 ± 1.92 µg/mL against HepG-2 cells. The benzo[d]thiazole group in the target compound may enhance cytotoxicity compared to simpler phenyl/thiazole substituents .
- Compounds 10–15 () : S-alkylated 1,2,4-triazoles with aryl sulfonyl groups showed moderate to high bioactivity, suggesting that the target’s 4-methoxyphenyl and benzo[d]thiazole substituents could improve pharmacokinetic properties .
Bioactivity and Structure-Activity Relationships (SAR)
Anticancer Activity
- Key Finding : Thioacetamide-linked triazoles with aromatic substituents (e.g., phenyl, benzoyl) exhibit potent anticancer activity. Compound 7b () demonstrated IC50 values <2 µg/mL against HepG-2, attributed to electron-withdrawing groups enhancing DNA intercalation or enzyme inhibition .
- Target Compound : The 2-oxobenzo[d]thiazole moiety may introduce additional mechanisms, such as topoisomerase inhibition or reactive oxygen species (ROS) generation, as seen in benzothiazole derivatives .
Antimicrobial Potential
- Triazole-Thiazolidinone Hybrids (): Thiazolidinone derivatives with acetamide chains showed broad-spectrum antimicrobial activity. The target compound’s benzo[d]thiazole group could similarly disrupt microbial cell membranes .
Physicochemical Properties
- Lipophilicity : The 4-ethoxyphenyl and 4-methoxyphenyl groups in the target compound increase lipophilicity (logP ~3.5–4.0), favoring membrane permeability over simpler analogues like ’s dimethylphenyl derivative (logP ~3.0) .
- Solubility : The acetamide and benzo[d]thiazole groups may enhance aqueous solubility compared to purely aromatic triazoles (e.g., ’s pyridinyl derivative) .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The compound’s synthesis likely involves multi-step reactions, including:
- Intramolecular cyclization of thiosemicarbazides to form the 1,2,4-triazole core .
- Mannich base reactions or thioether formation to introduce the 2-oxobenzothiazole moiety .
- Solvent selection : Ethanol or acetone under reflux (e.g., 70°C for 3–6 hours) is common for thioacetamide coupling .
- Catalysts : Anhydrous potassium carbonate aids in thiol-oxadiazole coupling . Optimization should focus on temperature control, stoichiometric ratios (e.g., 2:1 for thiol:alkyl halide), and purification via recrystallization (ethanol-DMF mixtures) .
Q. How should researchers characterize this compound spectroscopically?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH3 and δ 4.0–4.2 ppm for OCH2) .
- HRMS : For molecular weight validation (e.g., m/z ~550–600 range) .
- IR spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) bonds .
- Chromatography : HPLC or TLC to verify purity (>95%) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Enzyme inhibition : 5-Lipoxygenase (5-LOX) assays to assess anti-inflammatory potential .
Advanced Research Questions
Q. How can researchers address solubility challenges during synthesis or bioassays?
- Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays .
- Derivatization : Introduce polar groups (e.g., -OH, -COOH) via post-synthetic modifications .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. What computational methods predict structure-activity relationships (SAR)?
- Molecular docking : Target enzymes like 5-LOX (PDB: 3V99) or tubulin (PDB: 1SA0) using AutoDock Vina .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity .
Q. How can tautomeric equilibria (thione-thiol) affect biological activity?
- Spectroscopic monitoring : Use UV-Vis (250–300 nm) or NMR to detect tautomeric shifts .
- pH-dependent studies : Thiolate forms dominate at alkaline pH, enhancing metal chelation (e.g., Zn²⁺ in enzyme active sites) .
- Biological implications : Thiol tautomers may exhibit higher antimicrobial activity due to reactive -SH groups .
Q. What strategies resolve contradictions in biological data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Off-target profiling : Use kinase panels or proteomics to identify unintended interactions .
- Meta-analysis : Compare data with structurally analogous compounds (e.g., 4,5-disubstituted triazoles) .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Triazole core formation | Ethanol, reflux, 6 h | 70–85% | |
| Thioether coupling | K2CO3, acetone, 3 h reflux | 80–93% | |
| Final purification | Recrystallization (ethanol-DMF) | >95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
